molecular formula C17H11NO4 B1607777 2-Phenyl-4-piperonylidene-2-oxazolin-5-one CAS No. 6412-89-1

2-Phenyl-4-piperonylidene-2-oxazolin-5-one

Cat. No. B1607777
CAS RN: 6412-89-1
M. Wt: 293.27 g/mol
InChI Key: RKXHYEBOSSBZSH-JYRVWZFOSA-N
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Description

2-Phenyl-4-piperonylidene-2-oxazolin-5-one is a chemical compound with the linear formula C17H11NO4 . It has a molecular weight of 293.282 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one consists of a phenyl group, a piperonyl group, and an oxazolinone group . The absolute configuration of the geometric isomers of related compounds like 4-benzylidene-2-phenyl-2-oxazolin-5-one have been determined by NMR spectroscopy .

Scientific Research Applications

Chromatographic Analysis in Pharmacokinetics

2-Amino-2-oxazolines, including derivatives related to 2-Phenyl-4-piperonylidene-2-oxazolin-5-one, are used in high-performance liquid chromatography for pharmacokinetic studies. This method facilitates the determination of pharmacokinetic parameters in animal models, such as dogs, after the administration of labeled compounds (Damaj et al., 1990).

Coordination Chemistry and Asymmetric Synthesis

Oxazoline ligands, including 2-Phenyl-4-piperonylidene-2-oxazolin-5-one, are valuable in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. Their versatility and straightforward synthesis from readily available precursors make them attractive for structural characterization and modulation of chiral centers (Gómez et al., 1999).

Reactivity Studies

Investigations into the reactivity of oxazolinium salts, closely related to 2-Phenyl-4-piperonylidene-2-oxazolin-5-one, reveal insights into the termination reaction of cationic polymerization. This research, involving various nucleophiles, enhances the understanding of polymerization processes and the stability of oxazolinium ions (Nuyken et al., 1996).

Antimicrobial Applications

2-Phenyl-4-piperonylidene-2-oxazolin-5-one derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit potential as antibacterial and antifungal agents against various microorganisms, indicating their relevance in developing new antimicrobial drugs (Bektaş et al., 2007).

Antidepressant Properties

Some derivatives of 2-Amino-2-oxazolines, related to 2-Phenyl-4-piperonylidene-2-oxazolin-5-one, have been identified with antidepressant properties in animal models. These compounds show promising results in psychopharmacological tests, potentially contributing to the development of new antidepressant drugs (Bourin et al., 1988).

properties

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17-13(18-16(22-17)12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)21-10-20-14/h1-9H,10H2/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXHYEBOSSBZSH-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4-piperonylidene-2-oxazolin-5-one

CAS RN

6412-89-1
Record name NSC112971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC23318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-PHENYL-4-PIPERONYLIDENE-2-OXAZOLIN-5-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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